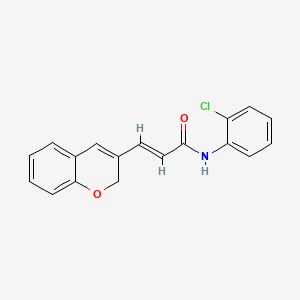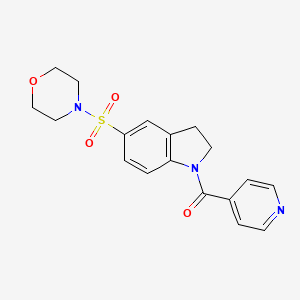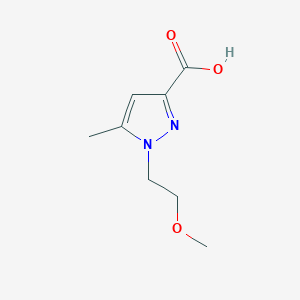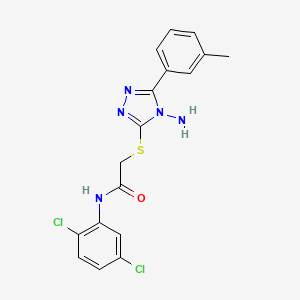
(2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide, also known as CCPP, is a synthetic compound that belongs to the class of enamide compounds. CCPP has been studied for its potential use in various scientific research applications, including anticancer and anti-inflammatory activities. In
作用机制
The mechanism of action of (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide is not fully understood. However, studies have suggested that (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide exerts its anticancer and anti-inflammatory activities through the inhibition of various signaling pathways. In a study conducted by Zhang et al. (2018), (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide was found to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and proliferation. In another study conducted by Yao et al. (2019), (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide was found to inhibit the activation of the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
(2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide has been shown to exhibit various biochemical and physiological effects. In a study conducted by Zhang et al. (2018), (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide was found to induce apoptosis and cell cycle arrest in human hepatocellular carcinoma cells. The study also showed that (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide inhibited the migration and invasion of cancer cells. In another study conducted by Yao et al. (2019), (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide was found to suppress the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.
实验室实验的优点和局限性
(2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab using a multistep process. (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide has been shown to exhibit potent anticancer and anti-inflammatory activities, making it a promising candidate for further research. However, there are also limitations to using (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide in lab experiments. The yield of (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide obtained through the synthesis method is relatively low, which may limit its use in large-scale experiments. Additionally, the mechanism of action of (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide is not fully understood, which may make it difficult to design experiments to study its effects.
未来方向
There are several future directions for the study of (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide. One direction is to further investigate the mechanism of action of (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide. Understanding the molecular pathways through which (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide exerts its anticancer and anti-inflammatory activities may lead to the development of more effective therapies. Another direction is to study the pharmacokinetics and pharmacodynamics of (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide. This information may help to optimize the dosing and administration of (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide in clinical settings. Finally, future studies may investigate the potential use of (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide in combination with other anticancer or anti-inflammatory agents to enhance its therapeutic efficacy.
合成方法
(2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide can be synthesized through a multistep process involving the reaction of 2-chlorobenzoic acid with potassium hydroxide, followed by the reaction of the resulting product with 3-acetylchromone in the presence of sodium hydride. The final step involves the reaction of the resulting product with acryloyl chloride in the presence of triethylamine. The yield of (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide obtained through this method is approximately 45%.
科学研究应用
(2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide has been studied for its potential use in various scientific research applications, including anticancer and anti-inflammatory activities. In a study conducted by Zhang et al. (2018), (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide was found to exhibit potent anticancer activity against human hepatocellular carcinoma cells. The study showed that (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide inhibited the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In another study conducted by Yao et al. (2019), (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide was found to exhibit anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.
属性
IUPAC Name |
(E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c19-15-6-2-3-7-16(15)20-18(21)10-9-13-11-14-5-1-4-8-17(14)22-12-13/h1-11H,12H2,(H,20,21)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEGLWWGBZTFEW-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C=CC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=CC2=CC=CC=C2O1)/C=C/C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2785169.png)
![2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride](/img/structure/B2785171.png)


![2-Ethyl-5-((3-fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2785178.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2785179.png)
![N-(1-cyanocyclohexyl)-2-{[2-(4-methyl-1,3-thiazol-2-yl)butan-2-yl]amino}acetamide](/img/structure/B2785180.png)



![Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2785186.png)
![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]cyclohexyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2785190.png)
![3-(4-Chlorobenzyl)-1-cyclopentyl-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2785191.png)
